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Compound of Interest

Compound Name:
5-amino-N,N,3-trimethyl-1H-

pyrazole-4-carboxamide

CAS No.: 1187861-76-2

Cat. No.: B1523163

Get Quote

Part 1: Executive Summary
The 1,3,5-trimethylpyrazole-4-carboxamide scaffold represents a "privileged structure" in

modern agrochemical and pharmaceutical discovery, serving as the core pharmacophore for

Succinate Dehydrogenase Inhibitors (SDHIs) like Fluxapyroxad and Sedaxane.

From a thermodynamic perspective, this scaffold exhibits a unique "stability-activity paradox."

The trimethyl substitution pattern provides exceptional thermal stability (decomposition often

) by blocking the pyrazole nitrogen tautomerism. However, the steric bulk of the C3 and C5
methyl groups forces the amide bond out of planarity, creating a high-energy conformational
landscape that drives complex polymorphism.

This guide details the energetic profile of this scaffold, providing actionable protocols for

assessing its solid-state and solution-phase stability.
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The "Trimethyl Lock" Mechanism
The thermodynamic robustness of this scaffold stems from the specific substitution pattern on

the pyrazole ring.

N1-Methylation (The Tautomer Lock): Unsubstituted pyrazoles exist in a rapid tautomeric

equilibrium (

). Methylation at N1 "locks" the aromatic system, eliminating proton transfer as a degradation
pathway.

C3/C5-Methyl Steric Shielding: The methyl groups flanking the C4-carboxamide act as a

"kinetic shield." They sterically hinder nucleophilic attack at the carbonyl carbon, significantly

increasing hydrolytic stability compared to unhindered benzamides.

Atropisomerism Potential: When the amide nitrogen is substituted with a bulky aryl group

(e.g., N-phenyl), the rotation around the

bond is restricted. This can lead to stable rotational isomers (atropisomers) isolable at room
temperature, a critical consideration for chiral purity in drug development.

Conformational Landscape (Visualization)
The following diagram illustrates the steric clashes and electronic locking mechanisms that

define the ground-state thermodynamics of the molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1523163?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Steric & Electronic Factors

Thermodynamic Consequences

N1-Methyl Group
(Tautomer Lock)

High Thermal Stability
(Tm > 200°C)

Prevents H-shift

C3/C5-Methyl Groups
(Steric Shield)

C4-Carboxamide
(Reactive Center)

Steric Clash

Retarded Hydrolysis
(Kinetic Stability)

Blocks Nucleophile

Non-Planar Conformation
(High Lattice Energy)

Forces Rotation

Resonance vs Sterics

N-Aryl Ring
(Lipophilic Domain)

Ortho-Substituent Effect

Click to download full resolution via product page

Caption: Mechanistic map showing how trimethyl substitution enhances thermal/hydrolytic

stability while inducing conformational strain.

Part 3: Solid-State Thermodynamics
(Polymorphism)
The non-planar geometry induced by the trimethyl groups prevents simple "flat" stacking in the

crystal lattice. Instead, these molecules typically crystallize via intermolecular Hydrogen Bond

(HB) dimers involving the amide N-H and the carbonyl oxygen (

).
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Polymorph Risk Assessment
Due to the flexibility of the amide bond and the rotation of the N-aryl ring, trimethyl pyrazole

carboxamides are classified as Class 2 Polymorphic Systems (Moderate to High Risk).

Form I (Thermodynamic): Usually the highest density form with optimized Centrosymmetric

Dimer packing.

Form II (Kinetic): Often obtained from rapid precipitation; characterized by weaker catemeric

(chain-like) hydrogen bonds.

Solvates: The electron-rich pyrazole nitrogen (N2) is a hydrogen bond acceptor, making

these compounds prone to forming hydrates or solvates in protic solvents.

Experimental Protocol: Polymorph Screening
Objective: Identify the thermodynamically stable form for formulation.

Slurry Maturation (Gold Standard):

Prepare supersaturated solutions in 3 distinct solvents: Methanol (protic), Ethyl Acetate

(aprotic polar), and Toluene (non-polar).

Add excess solid to create a slurry.

Cycle temperature between 20°C and 40°C for 72 hours. This promotes Ostwald ripening,

where metastable forms dissolve and the stable form grows.

Analysis: Filter and analyze via PXRD (Powder X-Ray Diffraction).[1]

DSC Analysis (Thermal History):

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

Method: Heat from 25°C to 250°C at 10°C/min.

Interpretation: Look for endotherms (melting) followed by exotherms (recrystallization),

which indicate a monotropic or enantiotropic transition between polymorphs.
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Part 4: Chemical Stability Profile
Hydrolytic Stability
Despite being amides, these compounds are remarkably resistant to hydrolysis due to the

"ortho-like" effect of the C3/C5 methyls.

Acidic Conditions (pH 1-4): Highly Stable. Protonation occurs at the pyrazole N2, repelling

hydronium ions from the amide carbonyl.

Basic Conditions (pH > 10): Moderate Stability. Hydrolysis to 1,3,5-trimethylpyrazole-4-

carboxylic acid and the corresponding aniline occurs only under forcing conditions (e.g., 1M

NaOH, 80°C).

Photostability
The pyrazole ring is electron-rich and absorbs UV light. Under intense irradiation (Xe arc lamp),

radical formation at the benzylic methyl groups (C3/C5-Me) can occur, leading to oxidation.

Mitigation: Formulation with antioxidants or opaque packaging is recommended for liquid

formulations.

Degradation Pathway Diagram
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Caption: Primary degradation pathways: Amide hydrolysis (dominant in base) and Methyl

oxidation (dominant in UV).
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Part 5: Summary of Physicochemical Properties
Property Typical Value / Behavior

Implication for
Development

Melting Point 150°C – 220°C

Excellent thermal stability;

suitable for melt extrusion

processes.

LogP 2.5 – 4.0

Moderate lipophilicity; good

membrane permeability but

low aqueous solubility.

pKa ~1.5 (Pyrazole N2)
Neutral at physiological pH;

low solubility in stomach acid.

H-Bond Donors 1 (Amide NH)
Critical for crystal lattice

energy; drives dimerization.

H-Bond Acceptors 2 (C=O, Pyrazole N2)
N2 is a weak acceptor,

influencing solvate formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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